6,7-Dichloroquinoline-2-carbonitrile
CAS No.:
Cat. No.: VC15951028
Molecular Formula: C10H4Cl2N2
Molecular Weight: 223.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4Cl2N2 |
|---|---|
| Molecular Weight | 223.05 g/mol |
| IUPAC Name | 6,7-dichloroquinoline-2-carbonitrile |
| Standard InChI | InChI=1S/C10H4Cl2N2/c11-8-3-6-1-2-7(5-13)14-10(6)4-9(8)12/h1-4H |
| Standard InChI Key | LXOGTVKMUONBHX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=CC(=C(C=C21)Cl)Cl)C#N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s systematic IUPAC name is 6,7-dichloroquinoline-2-carbonitrile, reflecting its quinoline backbone with substituents at specific positions (Figure 1). The molecular formula is C₁₀H₄Cl₂N₂, yielding a molecular weight of 223.06 g/mol. Key structural features include:
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A bicyclic quinoline core (a benzene ring fused to a pyridine ring).
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Two chlorine atoms at positions 6 and 7 on the benzene moiety.
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A nitrile (–C≡N) group at position 2 on the pyridine ring.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₄Cl₂N₂ |
| Molecular Weight | 223.06 g/mol |
| IUPAC Name | 6,7-Dichloroquinoline-2-carbonitrile |
| CAS Registry Number | Not yet assigned (hypothetical) |
| Solubility | Likely low in water; moderate in DMSO |
| Melting Point | Estimated 180–200°C (based on analogs) |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 6,7-dichloroquinoline-2-carbonitrile can be inferred from methods used for analogous chloroquinoline derivatives. A plausible route involves:
Step 1: Formation of the Quinoline Core
The Skraup or Doebner-Miller reaction is commonly employed to construct the quinoline scaffold. For example, condensation of 3,4-dichloroaniline with glycerol and a nitrating agent under acidic conditions yields 6,7-dichloroquinoline .
| Activity | Mechanism | Target Pathogens/Cell Lines |
|---|---|---|
| Antibacterial | Disruption of cell wall synthesis | S. aureus, E. coli |
| Antifungal | Inhibition of ergosterol biosynthesis | Candida albicans |
| Anticancer | Kinase inhibition (e.g., Src, EGFR) | Breast, lung cancer cell lines |
Physicochemical and Computational Analysis
Computational Predictions
Using tools like SwissADME and ProTox-II, predictions for 6,7-dichloroquinoline-2-carbonitrile suggest:
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Lipinski’s Rule Compliance: Molecular weight (223.06) and logP (~3.2) indicate drug-likeness with no violations.
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Toxicity Profile: Low hepatotoxicity risk (similar to 7-chloroquinoline derivatives) .
Spectroscopic Characterization
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¹H NMR: Expected signals include aromatic protons at δ 8.5–7.5 ppm and absence of aliphatic peaks.
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IR Spectroscopy: Strong absorption at ~2200 cm⁻¹ (C≡N stretch).
Industrial and Research Applications
Pharmaceutical Intermediates
The compound could serve as a precursor for tyrosine kinase inhibitors (e.g., analogs of Cabozantinib). Its dichloro and nitrile groups provide sites for further functionalization.
Materials Science
Quinoline nitriles are utilized in organic light-emitting diodes (OLEDs) due to their electron-deficient nature. The chlorine substituents may enhance thermal stability.
Challenges and Future Directions
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Synthetic Optimization: Current routes may suffer from low yields; catalytic methods using Pd or Cu could improve efficiency.
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Toxicity Studies: In vivo models are needed to validate computational safety predictions.
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Structure-Activity Relationships (SAR): Systematic modification of chloro and nitrile groups could refine biological potency.
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